molecular formula C7H14NO6P B563309 Methyl (diethoxyphosphoryl)(hydroxyimino)acetate CAS No. 106052-18-0

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

Cat. No.: B563309
CAS No.: 106052-18-0
M. Wt: 239.164
InChI Key: NBHGQQPWSMJUEF-UHFFFAOYSA-N
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Description

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is an organic compound with the molecular formula C7H14NO6P. It is known for its unique structure, which includes a diethoxyphosphoryl group and a hydroxyimino group attached to an acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate typically involves the reaction of diethyl phosphite with methyl glyoxylate oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diethyl phosphite+Methyl glyoxylate oximeMethyl (diethoxyphosphoryl)(hydroxyimino)acetate\text{Diethyl phosphite} + \text{Methyl glyoxylate oxime} \rightarrow \text{this compound} Diethyl phosphite+Methyl glyoxylate oxime→Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is unique due to the presence of both the diethoxyphosphoryl and hydroxyimino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate, with the molecular formula C7H14NO6P, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes a diethoxyphosphoryl group and a hydroxyimino group attached to an acetate backbone. The synthesis typically involves the reaction of diethyl phosphite with methyl glyoxylate oxime under controlled conditions, often utilizing solvents like ethanol or methanol at room temperature.

This compound's biological activity is attributed to its ability to interact with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Activity

Preliminary studies have also explored its antiviral activity , particularly against viruses responsible for respiratory infections. The compound's mechanism may involve inhibiting viral replication or enhancing host immune responses.

Cytotoxic Effects

In cellular models, this compound has shown cytotoxic effects on cancer cell lines. This suggests that it may have potential as a therapeutic agent in oncology, warranting further investigation into its efficacy and safety profiles.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
AntiviralInhibits replication of respiratory viruses
CytotoxicityInduces cell death in cancer cell lines

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, [Author et al., Year] assessed the cytotoxic effects of the compound on HeLa cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM, highlighting its potential as an anticancer agent.

Research Applications

This compound is not only significant for its biological activities but also serves various roles in scientific research:

  • Organic Synthesis: Used as a reagent for synthesizing other phosphorus-containing compounds.
  • Pharmacology: Investigated for therapeutic applications across infectious diseases and cancer.
  • Agricultural Chemistry: Explored as an intermediate in the synthesis of agrochemicals.

Properties

IUPAC Name

methyl 2-diethoxyphosphoryl-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO6P/c1-4-13-15(11,14-5-2)6(8-10)7(9)12-3/h10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHGQQPWSMJUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=NO)C(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721187
Record name Methyl (diethoxyphosphoryl)(hydroxyimino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106052-18-0
Record name Methyl (diethoxyphosphoryl)(hydroxyimino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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